![molecular formula C21H23NO4S B2543796 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1797577-58-2](/img/structure/B2543796.png)

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

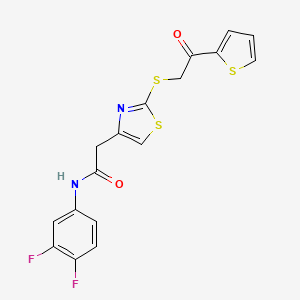

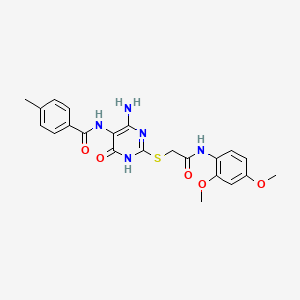

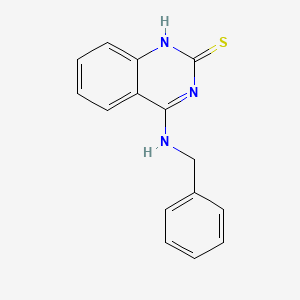

The synthesis of complex organic compounds often involves multi-step reactions that yield products with potential biological activities. In the case of the compound N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, the synthesis was achieved through a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid. This process likely involves the formation of an amide bond, a common strategy in the synthesis of carboxamide derivatives. The reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of the desired product .

Molecular Structure Analysis

The molecular structure of organic compounds is typically characterized using various spectroscopic techniques. For the compound mentioned in the first paper, 1H NMR, 13C NMR, FT-IR, and mass spectroscopy were employed to determine its structure. These techniques provide information about the molecular skeleton, functional groups, and the presence of specific atoms within the molecule. For instance, NMR spectroscopy can reveal the environment of hydrogen and carbon atoms, while FT-IR can identify functional groups like amides by their characteristic absorption bands .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The compound synthesized in the first paper contains an amide group, which is known for its stability and resistance to hydrolysis under mild conditions. However, under more stringent conditions, such as high temperatures or the presence of strong acids or bases, amide bonds can undergo hydrolysis, leading to the breakdown of the molecule into a carboxylic acid and an amine or ammonia. The presence of other reactive sites, such as the benzothiazole moiety, may also participate in further chemical reactions, potentially leading to the formation of new compounds or derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of polar functional groups, like carboxamides, can increase solubility in polar solvents like water or alcohols. The stability of a compound is also an important property, especially when considering its potential use as a pharmaceutical agent. The compound's stability under physiological conditions is essential for its efficacy and safety. Additionally, the molecular structure can influence the compound's interaction with biological targets, which is critical for its antibacterial, antifungal, and anticancer activities .

Antibacterial, Antifungal, and Anticancer Evaluation

The biological activities of organic compounds are often evaluated through in vitro assays against various microorganisms and cancer cell lines. The compound synthesized in the first paper was screened for antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. Furthermore, its anticancer activity was evaluated against MDA-MB-231 breast cancer cells. These studies are crucial for determining the potential therapeutic applications of the compound and for guiding further modifications to enhance its biological efficacy .

科学的研究の応用

Heterocyclic Chemistry and Synthesis

In the realm of heterocyclic chemistry, the synthesis of complex molecules featuring tetrahydro-2H-pyran units as central scaffolds is a topic of interest due to their significance in medicinal chemistry and material science. For instance, studies have explored the synthesis and characterization of various heterocyclic compounds, including pyrazole and pyrimidine derivatives, which are known for their diverse biological activities (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004). These synthetic methodologies often employ carboxamide functionalities similar to the compound , highlighting the versatility of such frameworks in generating biologically active molecules.

Biological Activities and Pharmacological Potential

The structural motif present in "N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" suggests potential for pharmacological application. Research on related compounds has demonstrated significant biological activities, including cytotoxic effects against cancer cell lines (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014), and antimicrobial effects against various pathogens (M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013). These studies underscore the potential of pyran and carboxamide derivatives in the development of new therapeutic agents.

Synthesis Optimization and Application

Optimization of synthetic routes for related compounds has been explored to enhance the efficiency and scalability of production processes. For example, a practical synthesis of a CCR5 antagonist, which shares structural similarities with the compound of interest, was developed to improve yield and reduce the number of steps required for synthesis (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005). This highlights the importance of efficient synthetic methodologies in the pharmaceutical industry for the production of complex molecules.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c23-20(19-14-25-17-8-4-5-9-18(17)26-19)22-15-21(10-12-24-13-11-21)27-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTOPSLTOXRONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2COC3=CC=CC=C3O2)SC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)